molecular formula C9H10FNO2 B13017046 Ethyl 4-fluoro-3-methylpicolinate

Ethyl 4-fluoro-3-methylpicolinate

Cat. No.: B13017046
M. Wt: 183.18 g/mol
InChI Key: FKARXXXBQOSQSF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylpicolinate is a fluorinated heterocyclic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-methylpicolinate typically involves the fluorination of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. One common method is the electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleophilic substitution products, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-fluoro-3-methylpicolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-methylpicolinate can be compared with other fluorinated picolinates and pyridines:

The uniqueness of this compound lies in the combination of the fluorine atom and the methyl group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 4-fluoro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3

InChI Key

FKARXXXBQOSQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C)F

Origin of Product

United States

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